molecular formula C18H26N2O3 B5022142 N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide

N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide

Cat. No. B5022142
M. Wt: 318.4 g/mol
InChI Key: HZMARIFETGHARH-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide, also known as EIBC, is a chemical compound that has been widely studied for its potential applications in scientific research. EIBC is a hydrazide derivative that has been synthesized through a number of different methods, each of which has its own advantages and limitations. In

Mechanism of Action

The mechanism of action of N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of bacterial growth. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new anti-inflammatory and antioxidant drugs.

Advantages and Limitations for Lab Experiments

N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide has a number of advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit the growth of cancer cells and bacteria. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of potential future directions for research on N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide, including the development of new cancer treatments, the discovery of new antimicrobial agents, and the development of new anti-inflammatory and antioxidant drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, as well as to explore its potential applications in other areas of scientific research.

Synthesis Methods

N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide can be synthesized through a number of different methods, including the reaction of cyclopentanecarbohydrazide with 3-ethoxy-4-isopropoxybenzaldehyde in the presence of a catalyst. This method has been shown to be effective in producing high yields of this compound with good purity. Other methods of synthesis include the reaction of cyclopentanecarbohydrazide with other aldehydes or ketones, as well as the use of microwave-assisted synthesis.

Scientific Research Applications

N'-(3-ethoxy-4-isopropoxybenzylidene)cyclopentanecarbohydrazide has been studied for its potential applications in a number of different areas of scientific research, including cancer research, antimicrobial research, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments. In antimicrobial research, this compound has been shown to have activity against a number of different bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-[(E)-(3-ethoxy-4-propan-2-yloxyphenyl)methylideneamino]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-4-22-17-11-14(9-10-16(17)23-13(2)3)12-19-20-18(21)15-7-5-6-8-15/h9-13,15H,4-8H2,1-3H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMARIFETGHARH-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2CCCC2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCC2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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